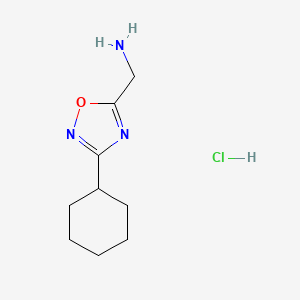

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a small-molecule organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclohexyl group and at the 5-position with a methanamine moiety, which is protonated as a hydrochloride salt. Its CAS registry number is 1039837-72-3 . The molecular formula is inferred as C₉H₁₆ClN₃O, with an approximate molecular weight of 217.64 g/mol.

Properties

IUPAC Name |

(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h7H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCUQGZIOLUFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to known pharmacophores. Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Some research highlights the potential of oxadiazole compounds in inhibiting cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

Material Science

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been investigated for its role in creating novel materials:

- Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is being studied for use in coatings and adhesives that require durability under various environmental conditions .

Biochemical Applications

The compound's structure allows it to act as a ligand in biochemical assays:

- Enzyme Inhibition Studies : Research has focused on its ability to inhibit specific enzymes, which could lead to the development of new drugs targeting metabolic pathways .

- Fluorescent Probes : The unique electronic properties of the oxadiazole ring make it suitable for use as a fluorescent probe in biological imaging techniques .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Polymer Development

In polymer science research, the incorporation of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride into polyvinyl chloride (PVC) matrices resulted in enhanced thermal stability and mechanical strength. This property makes it a candidate for applications in high-performance materials.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the oxadiazole ring plays a crucial role in its activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Molecular Properties

The compound’s analogues differ primarily in substituents at the 3-position of the oxadiazole ring. Key examples include:

Notes:

- XLogP3 : Estimated lipophilicity. Aliphatic substituents (e.g., cyclohexyl) increase logP compared to polar groups.

Key Structural and Functional Differences

Aliphatic vs. Aromatic Substituents

- Cyclopropyl (C₆H₉ClN₃O, MW ~178.62) introduces ring strain, which may affect metabolic stability .

Aromatic Substituents :

- 4-Fluorophenyl (MW 245.64) and 2,3-dimethoxyphenyl (MW 235.24) exhibit higher molecular weights and TPSA values due to aromatic π-systems and electronegative atoms (F, O), favoring target binding in drug discovery .

- Thiophen-2-ylmethyl (MW 231.70) incorporates sulfur, which may influence redox properties or metal coordination .

Functional Group Impact

- Ethyl Substituent (C₆H₁₂ClN₃O, MW 177.63): Minimal steric hindrance and lower lipophilicity (XLogP 0.4) make it suitable for lead optimization in early-stage drug development .

- Pyrimidin-2-yl (C₇H₈ClN₅O, MW 213.63): The nitrogen-rich heterocycle enhances hydrogen-bond acceptor capacity (TPSA ~75 Ų), improving interactions with biological targets .

Biological Activity

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₁₆ClN₃O

- Molecular Weight : 217.70 g/mol

- CAS Number : 1039837-72-3

Biological Activity Overview

-

Antimicrobial Activity

- Oxadiazole derivatives have demonstrated significant antibacterial properties. Research indicates that compounds within this class can effectively inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- A study highlighted that oxadiazole derivatives exhibited strong bactericidal effects against Gram-positive and Gram-negative bacteria .

-

Anticancer Properties

- Several studies have reported that oxadiazole derivatives possess anticancer activity. For instance, compounds similar to (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- The mechanism of action often involves the induction of apoptosis in cancer cells, with some derivatives exhibiting IC₅₀ values in the micromolar range, indicating potent anticancer effects .

- Anti-inflammatory and Other Activities

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with biomacromolecules through hydrogen bonding and other non-covalent interactions. This interaction can influence various biochemical pathways, leading to the observed pharmacological effects .

Case Studies

- Antimicrobial Efficacy

- Cytotoxicity Against Cancer Cell Lines

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.